Naphtho[2,1,8,7-klmn]xanthene
Description
Contextualization within the Xanthene Chemical Family
The parent compound, xanthene, is a heterocyclic organic compound with the chemical formula C₁₃H₁₀O. ontosight.aiwikipedia.org It consists of a central pyran ring fused between two benzene (B151609) rings. ontosight.ai Xanthene and its derivatives are known for their fluorescent properties and are used in various applications, including as dyes and in biological research. ontosight.aiontosight.aiijrpc.combionity.com Naphtho[2,1,8,7-klmn]xanthene represents a more complex member of this family, where the basic xanthene core is fused with a naphthalene (B1677914) moiety, leading to a more extended and rigid aromatic system. ontosight.aiucl.ac.uk
Significance of Highly Condensed Polycyclic Aromatic Hydrocarbons and Heteroaromatic Compounds
Highly condensed polycyclic aromatic hydrocarbons (PAHs), those with four or more aromatic rings, and their heteroaromatic counterparts are significant areas of chemical research. nih.govcopernicus.org These compounds are of interest for their unique electronic, optical, and photophysical properties, which arise from their extensive π-conjugated systems. ontosight.ai Their stability and reactivity make them candidates for applications in materials science and optoelectronics. ontosight.ai Heteroaromatic compounds, which incorporate atoms like oxygen, nitrogen, or sulfur into an aromatic ring, often exhibit enhanced polarity and the ability to form specific interactions, making them crucial in medicinal chemistry and biological processes. nih.govnumberanalytics.comijnrd.org The study of highly condensed systems like this compound contributes to the development of advanced materials and a deeper understanding of structure-property relationships in complex organic molecules. ontosight.aiucl.ac.uk
Structural Framework and Aromaticity Considerations in this compound
Compound Properties and Identifiers
| Property | Value |
| Molecular Formula | C₁₈H₁₀O cas.orgchembk.comnih.gov |
| Molar Mass | 242.27 g/mol cas.orgchembk.com |
| CAS Registry Number | 191-37-7 cas.orgchemicalbook.com |
| Melting Point | 175-177 °C cas.org |
Synonyms and Alternative Names
| Name |
| 6-Oxa-6-benzo[cd]pyrene cas.org |
| 1,8,9-Perinaphthoxanthene cas.org |
| NSC 96927 cas.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
19-oxapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1,3,5(18),6,8(17),9,11(16),12,14-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O/c1-3-11-7-9-13-10-8-12-4-2-6-15-17(12)18(13)16(11)14(5-1)19-15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHFDCLFBVPDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)OC4=CC=CC5=C4C3=C(C=C2)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172617 | |
| Record name | Naphtho(2,1,8,7-klmn)xanthene | |
| Source | EPA DSSTox | |
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Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191-37-7 | |
| Record name | Naphtho[2,1,8,7-klmn]xanthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191-37-7 | |
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| Record name | Naphtho(2,1,8,7-klmn)xanthene | |
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| Record name | 1,9-Perinaphthoxanthene | |
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| Record name | Naphtho(2,1,8,7-klmn)xanthene | |
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| Record name | Naphtho[2,1,8,7-klmn]xanthene | |
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| Record name | Naphtho(2,1,8,7-klmn)xanthene | |
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Synthetic Methodologies for Naphtho 2,1,8,7 Klmn Xanthene and Its Derivatives
Alumina-Promoted Oxodefluorination Strategies
A novel and efficient method for synthesizing heterocyclic compounds, including the naphtho[2,1,8,7-klmn]xanthene core, involves an alumina-promoted oxodefluorination reaction. researchgate.netchinesechemsoc.org This strategy utilizes activated γ-Al₂O₃ not only as a catalyst but also as a reliable oxygen source, enabling the substitution of fluorine atoms and the formation of benzoannulated furan (B31954) and xanthene derivatives. researchgate.netresearchgate.netresearchgate.net
Synthesis of the this compound Core from Fluorinated Biphenyl Precursors
The synthesis of the elusive this compound core has been successfully achieved using a specifically designed rigid fluorinated precursor. researchgate.netresearchgate.netresearchgate.net The precursor, a rigid molecule with two fluorine atoms positioned in the cove region, is transformed into the target this compound core in a considerable 75% yield. researchgate.netresearchgate.netresearchgate.netbohrium.com This transformation is accomplished by heating the fluorinated precursor with activated γ-alumina at 190 °C under vacuum. researchgate.net
The rationale for using a rigid precursor is to preclude the variability and competing reaction pathways that can occur with more flexible molecules. researchgate.netresearchgate.net In the case of 2,2′-difluorobiphenyl, the simplest model, exposure to activated alumina (B75360) leads to the formation of dibenzofuran (B1670420) in 65% yield, as no other aryl functionalities are available for intramolecular C(aryl)–C(aryl) coupling. researchgate.netresearchgate.net This fundamental reaction demonstrates the capacity of the alumina surface to serve as an oxygen nucleophile. researchgate.netresearchgate.net For the synthesis of the this compound core, a precursor (designated as 12a in the literature) was synthesized to ensure the desired cyclization. researchgate.netbohrium.comd-nb.info Upon heating with alumina, this precursor (12a ) cleanly converts to the this compound core (12 ). researchgate.netbohrium.comd-nb.info
Scope and Limitations of Alumina-Mediated Oxygen Incorporation
The alumina-promoted oxodefluorination method has a defined scope and specific limitations. A key factor influencing the reaction's outcome is the structure of the fluorinated precursor. researchgate.netresearchgate.net When a more flexible precursor (designated as 11a ) was used, which had a choice between C–F and C–C couplings, a competition between pathways was observed. researchgate.netd-nb.info This resulted in the formation of three major products, necessitating flash chromatography for separation. researchgate.netresearchgate.netresearchgate.net
The technique is noted to be compatible with aryl C–Br and C–I functionalities, which are less stable than the C–F bond and remain intact during the reaction, making them available for further synthetic modifications. researchgate.netresearchgate.netresearchgate.net However, the presence of certain functional groups can hinder the reaction. For instance, precursors with methoxy (B1213986) groups failed to yield the desired product, presumably because the methoxy groups occupy the reactive sites on the alumina surface more readily than the C–F bond polarization can occur. researchgate.net Despite these limitations, the method is robust enough to allow for double annulation in oligophenylene precursors to yield ladder-type π-conjugated compounds. researchgate.netd-nb.info
| Precursor | Product | Yield | Notes |
|---|---|---|---|
| 2,2′-difluorobiphenyl (1a) | Dibenzofuran (1) | 65% | The simplest model, demonstrates the core reaction. researchgate.netresearchgate.net |
| Flexible Precursor (11a) | Mixture of Products (11, 11b, 11c) | Low Selectivity | Demonstrates competition between C-C and C-O coupling. researchgate.netbohrium.com |
| Rigid Precursor (12a) | This compound Core (12) | 75% | High yield and selectivity due to rigid structure. researchgate.netresearchgate.netresearchgate.netbohrium.com |
Metal-Free and Solvent-Free Reaction Conditions
A significant advantage of the alumina-promoted oxodefluorination strategy is that it operates under metal-free and solvent-free conditions. researchgate.netchinesechemsoc.orgresearchgate.netresearchgate.net The transformation occurs on the surface of activated γ-Al₂O₃, which acts as both the catalyst and the oxygen source, without the need for any other reagents. researchgate.netresearchgate.net The reaction is typically carried out by heating the substrate with the activated alumina under vacuum. researchgate.net This clean, one-pot protocol avoids the use of toxic catalysts or solvents, and the purification process is often a simple extraction, which minimizes solvent and silica (B1680970) waste from chromatography. researchgate.netnih.gov
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis represents a powerful and versatile tool in modern organic synthesis for the construction of complex polycyclic aromatic hydrocarbons. nih.govacs.org These methods often enable the formation of multiple C-C or C-heteroatom bonds with high efficiency and selectivity. rsc.orgnih.gov
Intramolecular Cyclization of Polycyclic Aryl Triflate Esters
The synthesis of polycyclic xanthenes can be achieved through the palladium-catalyzed intramolecular cyclization of polycyclic aryl triflate esters. researchgate.net Aryl triflates are attractive precursors due to their high reactivity and synthetic potential in various cross-coupling reactions. d-nb.info This approach has been reported as a notable method for accessing the xanthene core, although often with low to moderate yields. researchgate.net The general strategy involves the palladium(0)-catalyzed cross-coupling of an aryl triflate with an arene to form a diaryl ether linkage, which constitutes the central ring of the xanthene system. researchgate.net While this method is established for various xanthene derivatives, its specific application to produce this compound from a corresponding polycyclic aryl triflate precursor is not extensively detailed in the surveyed literature.
Mechanistic Insights into Sulfur–Oxygen Bond Cleavage in Cyclization Reactions
Intriguing mechanistic details have been uncovered for the palladium-catalyzed cyclization of specific polycyclic aromatic triflate esters. researchgate.net In the cyclization of polycyclic aromatic o-(arylmethyl)phenol triflate esters to form polycyclic xanthenes, the reaction proceeds through an unexpected sulfur–oxygen bond cleavage. researchgate.net The triflate group (trifluoromethanesulfonate) contains a sulfur-oxygen bond, and its cleavage during the catalytic cycle is unconventional. This pathway is distinct from the conventional carbon–oxygen bond cleavage typically observed in analogous palladium-catalyzed cyclizations that form diaryl furans from o-(aryloxy)phenol triflate esters. researchgate.net This discovery marks the first examples of a Pd-catalyzed cross-coupling of aryl triflate esters with arenes to form diaryl ethers via an S–O bond cleavage mechanism, providing new insights into the reactivity of palladium catalysts and the functionalization of aryl triflates. researchgate.net
Multicomponent Reaction Strategies for Xanthene Frameworks
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like xanthenes in a single step from three or more starting materials. These strategies are highly valued for their ability to rapidly generate molecular diversity.
A notable advancement in xanthene synthesis involves a ruthenium-catalyzed multicomponent deaminative C–H coupling reaction. This method utilizes phenols, aldehydes, and enamines to construct the xanthene core in a step- and atom-efficient manner. marquette.edu The catalytic system, generated in situ from a tetranuclear Ru–H complex and 3,4,5,6-tetrachloro-1,2-benzoquinone, effectively mediates the coupling. researcher.life
The reaction mechanism is proposed to proceed through a dehydrative C–H coupling of the phenol (B47542) and aldehyde, followed by a deaminative coupling with the enamine to form the final xanthene product. marquette.eduresearcher.life Density Functional Theory (DFT) calculations have been employed to elucidate the mechanistic pathways, identifying the C–O bond cleavage as the turnover-limiting step. researcher.lifekaist.ac.kr A Hammett plot analysis of the reaction with para-substituted benzaldehydes shows a negative slope, indicating the buildup of positive charge in the transition state of the rate-determining step. researcher.life
This protocol has also been extended to the synthesis of other oxygen heterocycles. For instance, the reaction of phenols with 2-hydroxybenzaldehydes and cyclic enamines can produce tricyclic 1,3-dioxacin derivatives. marquette.eduresearcher.life
In a push towards greener and more sustainable chemical processes, the water extract of red mud (WERM) has been identified as an effective and renewable medium for the synthesis of xanthene derivatives. acs.org Red mud, an industrial waste product from the aluminum industry, provides an alkaline and catalytic medium for a one-pot, three-component cyclization. acs.orgacs.org This method offers a cost-effective and environmentally friendly alternative to conventional synthetic routes. nih.gov
The reaction, which proceeds via a domino condensation/Michael addition/intramolecular cyclization pathway, demonstrates high functional group tolerance and provides excellent yields of the desired xanthene products without the need for column chromatography. acs.orgacs.org The WERM can be recovered and reused for several cycles without a significant loss of its catalytic activity, further enhancing the sustainability of the process. acs.orgnih.gov This approach has been successfully applied to the large-scale synthesis of functionalized xanthenes. acs.org
Tin pyrophosphate (SnP₂O₇) has emerged as a novel, heterogeneous, and highly efficient catalyst for the one-pot, three-component synthesis of xanthene derivatives. figshare.comgoogle.com This solid acid catalyst is prepared from the modification of mono-ammonium phosphate (B84403) with tin chloride. ijcce.ac.ir The use of SnP₂O₇ in the condensation of various aromatic aldehydes, active methylene (B1212753) compounds (like dimedone), and a nucleophile (such as 2-naphthol) provides a straightforward and efficient route to a variety of xanthene derivatives. figshare.comijcce.ac.ir
This catalytic system offers several advantages, including short reaction times, high product yields (ranging from good to excellent), and a simple work-up procedure. figshare.comijcce.ac.ir Being a heterogeneous catalyst, SnP₂O₇ can be easily recovered from the reaction mixture and reused for multiple cycles without a significant decrease in its catalytic performance, a fact confirmed by XRD and IR spectroscopy. ijcce.ac.ir
| Catalyst | Reactants | Key Features |
| Ruthenium Complex | Phenols, Aldehydes, Enamines | Deaminative C-H coupling, Step- and atom-efficient. marquette.edu |
| WERM | Aldehydes, β-dicarbonyls, etc. | Sustainable, Reusable, High yields, No chromatography. acs.org |
| SnP₂O₇ | Aromatic aldehydes, Dimedone, etc. | Heterogeneous, Reusable, Short reaction times, High yields. figshare.comijcce.ac.ir |
Nucleophilic Aromatic Substitution (SₙAr) in Ladder-Type Xanthene Oligomer Synthesis
For the synthesis of more complex, ladder-type polycyclic systems containing the fluorenylidene-xanthene unit, a strategy involving a catalyst-free nucleophilic aromatic substitution (SₙAr) reaction has been developed. nih.gov This approach differs from classical methods and allows for the construction of regular, well-defined oligomeric structures. researchgate.netacs.org
The synthesis begins with the coupling of precursor molecules using the Suzuki reaction. nih.gov This is followed by an intramolecular SₙAr reaction between strategically placed fluorine and hydroxyl groups on the backbone of the polymer. nih.govresearchgate.net This cyclization step is highly efficient and proceeds without a catalyst, affording the desired ladder-type O-heteroarenes. researchgate.net The precise placement of the fluorine atom ensures the regularity of the resulting structure, which is a significant advantage over other cyclization methods that can produce mixtures of isomers. researchgate.netacs.org This methodology has proven to be suitable for the synthesis of other heterocyclic and polycyclic aromatic hydrocarbons as well. nih.gov
Overview of Emerging Synthetic Routes to Condensed Xanthenes
The field of xanthene synthesis is continually evolving, with new methods being developed to create these valuable heterocyclic structures. Recent advancements have focused on improving efficiency, expanding the scope of accessible derivatives, and employing more environmentally benign reaction conditions.
One emerging area is the use of organocatalysis. For example, 2-aminophenol (B121084) has been shown to be an effective, metal-free catalyst for the three-component one-pot condensation of aldehydes, 2-naphthol, and dimedone to produce tetrahydrobenzo[a]xanthenes. tandfonline.com This method is advantageous due to its simplicity, the non-toxic nature of the catalyst, and the ease of product isolation. tandfonline.com
Other novel catalytic systems are also being explored. For instance, various solid acid catalysts, including p-toluenesulfonic acid and ionic liquids, have been employed for the synthesis of xanthene derivatives under solvent-free conditions. tandfonline.comresearchgate.net Additionally, new approaches based on electrophilic rearrangements of spiro-derivatives of 1,3-benzo(naphtho)dioxin-4(1)-ones have been developed for the synthesis of functionalized xanthene-like compounds. udhtu.edu.ua These methods often allow for the introduction of substituents at the 9-position of the xanthene core, which is a limitation in many traditional synthetic routes. udhtu.edu.ua
The development of these emerging routes, alongside the refinement of established methods, continues to broaden the accessibility and diversity of condensed xanthene structures for a range of scientific and technological applications.
Advanced Spectroscopic and Structural Characterization of Naphtho 2,1,8,7 Klmn Xanthene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the electronic distribution and conformational dynamics of Naphtho[2,1,8,7-klmn]xanthene in solution. The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra provide a detailed map of the electron densities across the aromatic framework. The deshielding of specific protons can indicate regions of lower electron density, offering clues to the electronic effects of the embedded oxygen atom and the peri-fused ring system.
Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to probe the spatial relationships between protons, yielding data on the molecule's preferred conformation in solution. These studies are critical for understanding how the molecule's shape influences its interactions and bulk properties.
Solid-State NMR for Complex Aggregates and Disordered Systems
While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) offers a unique window into the structure and dynamics of this compound in the solid phase. This technique is particularly valuable for characterizing complex aggregates and disordered systems where traditional X-ray diffraction methods may be less effective. By analyzing the anisotropic interactions that are averaged out in solution, ssNMR can reveal details about intermolecular packing, polymorphism, and the electronic structure within a crystalline or amorphous solid. For a molecule like this compound, ssNMR can provide crucial information on how the molecules arrange themselves in the solid state, which directly impacts their material properties.
Spectroscopic Investigations of Electronic Transitions and Photophysical Behavior
The electronic transitions and photophysical properties of this compound are governed by its extended π-conjugated system. Ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are the primary methods used to probe these characteristics. The UV-Vis spectrum reveals the energies of the electronic transitions from the ground state to various excited states, which are characteristic of the molecule's specific aromatic structure.
Fluorescence Spectroscopy in Amorphous Films and π-Stacking Orientations
In the solid state, particularly in amorphous films, the fluorescence behavior of this compound is highly sensitive to intermolecular interactions, most notably π-stacking. The degree of overlap between the π-orbitals of adjacent molecules can significantly alter the emission properties. In arrangements with strong face-to-face π-stacking, phenomena such as excimer formation can lead to red-shifted and broadened emission spectra compared to the isolated molecule in solution. Fluorescence spectroscopy is therefore a critical tool for understanding how molecular packing in amorphous films dictates the material's emissive properties, which is vital for applications in organic electronics. The orientation of the π-stacks can influence the efficiency of energy transfer and charge transport within the film.
Integration of Spectroscopic Data with Computational Models for Structural Elucidation
To achieve a comprehensive understanding of this compound's structure and properties, experimental spectroscopic data is often integrated with high-level computational models. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful quantum chemical methods used to predict molecular geometries, NMR chemical shifts, and electronic absorption and emission spectra.
By comparing the computationally predicted data with the experimental results from NMR and fluorescence spectroscopy, a refined and detailed three-dimensional model of the molecule's structure and electronic distribution can be constructed. This synergistic approach allows for the assignment of complex spectral features and provides a deeper understanding of the structure-property relationships that govern the behavior of this compound.
Computational Chemistry and Theoretical Investigations of Naphtho 2,1,8,7 Klmn Xanthene
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of complex organic molecules like Naphtho[2,1,8,7-klmn]xanthene. umn.eduresearchgate.netmdpi.comarxiv.org DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying large, polycyclic aromatic systems. umn.edumpg.de Studies have utilized DFT to explore new xanthene-inspired scaffolds, including this compound, for applications in catalysis. researchgate.netucl.ac.ukresearchgate.net Specifically, the B3LYP-D3 level of theory has been employed to predict the behavior of phosphane–borane frustrated Lewis pairs (FLPs) based on this scaffold in reactions such as H2 activation and CO2 hydrogenation. researchgate.netucl.ac.ukresearchgate.netresearchgate.net
DFT calculations are crucial for accurately predicting the three-dimensional structure of molecules. For derivatives of this compound, DFT has been used to optimize molecular geometries and determine key structural parameters. researchgate.netresearchgate.net A significant feature of the this compound framework is its inherent rigidity. researchgate.netucl.ac.ukresearchgate.net When functionalized to create intramolecular FLPs, the optimized structure of a derivative bearing mesitylene (B46885) and pentafluorophenyl substituents (on the phosphorus and boron atoms, respectively) exhibits a P···B interatomic distance of 4.408 Å. researchgate.net This distance is a critical parameter that influences the molecule's reactivity. The condensed aromatic system of the this compound core enforces this rigidity, which is a key aspect of its utility as a scaffold.
A major application of DFT is the mapping of reaction pathways, including the calculation of energies for reactants, products, and transition states. For FLPs built upon the this compound scaffold, DFT predictions have been instrumental in analyzing their catalytic potential for CO2 hydrogenation. ucl.ac.ukresearchgate.netresearchgate.net These studies show that the rigid scaffold leads to a significant decrease in the energy barrier for the CO2 hydrogenation step. ucl.ac.ukresearchgate.netresearchgate.net
For example, compared to a more flexible dimethylxanthene-based FLP, the this compound framework can lower the energy barrier by up to 19.2 kcal mol⁻¹. ucl.ac.ukresearchgate.netresearchgate.net Furthermore, DFT calculations revealed that the energy differences between the transition states for the initial H2 activation and the subsequent CO2 hydrogenation are significantly reduced. ucl.ac.uk This makes both catalytic steps feasible under milder experimental conditions. ucl.ac.uk A derivative bearing specific substituents (-Mes and -Ph(CF3)2) was calculated to have a particularly low activation enthalpy of 6.1 kcal mol⁻¹ for CO2 hydrogenation. ucl.ac.uk
| Derivative Substituents (P/B) | H2 Activation (kcal mol⁻¹) | CO2 Hydrogenation (kcal mol⁻¹) |
|---|---|---|
| -Mes / -Ph(CF3)2 (6c) | 7.7 | 6.1 |
Ab Initio and Semiempirical Molecular Orbital Methods in Mechanistic Elucidation
Beyond DFT, other computational methods like ab initio and semiempirical molecular orbital methods are employed to elucidate reaction mechanisms. dtic.mil Ab initio methods are based on first principles of quantum mechanics without experimental parameters, offering a path to very high accuracy, though they are computationally intensive and often limited to smaller molecules. mpg.dedtic.mil
Semiempirical methods, conversely, use a simpler quantum mechanical framework and incorporate parameters derived from experimental data to accelerate calculations. mpg.de This makes them suitable for very large molecular systems. mpg.de While specific studies applying these methods to this compound are not detailed in the provided sources, these techniques are generally valuable for providing qualitative insights and confirming mechanisms proposed by DFT, especially in complex, multi-step catalytic cycles. dtic.milncsu.edu They can be particularly useful in preliminary screenings of molecular properties before undertaking more demanding DFT or ab initio calculations. mpg.de
Theoretical Exploration of Structure-Reactivity Relationships
Theoretical studies are essential for establishing clear relationships between a molecule's structure and its chemical reactivity. epa.govdntb.gov.uaresearchgate.net For this compound, computational work has focused on how its unique structural properties dictate its performance when used as a backbone for catalysts. researchgate.netresearchgate.net The key to its effectiveness lies in identifying the electronic and structural factors that can fine-tune the reactivity and stability of systems derived from it. ucl.ac.uk
The reactivity of intramolecular FLPs is highly dependent on the geometry of the scaffold connecting the Lewis acid and base. scribd.com Theoretical investigations have specifically probed how the rigidity of the this compound linker affects the interaction between the phosphorus (Lewis base) and boron (Lewis acid) centers and, consequently, its reactivity. researchgate.netresearchgate.net
The rigid nature of the this compound scaffold, when compared to more flexible backbones like dimethylxanthene, results in an increased P···B interatomic distance. researchgate.netucl.ac.ukresearchgate.net DFT calculations show that this enforced separation is directly responsible for a significant drop in the energy barrier for CO2 hydrogenation, a key step in the catalytic cycle. ucl.ac.ukresearchgate.netresearchgate.net The scaffold's rigidity prevents the Lewis acid and base from deactivating each other by forming a classical adduct, thereby enhancing their cooperative reactivity with substrate molecules. researchgate.netucl.ac.uk
| Scaffold | P···B Interatomic Distance (Å) | Structural Feature |
|---|---|---|
| Dimethylxanthene (1a) | 3.871 | Flexible |
| This compound (6a) | 4.408 | Rigid |
Computational Predictions of Spectroscopic Parameters and Electronic Transitions
Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of compounds. For this compound, computed spectral data are available in databases. spectrabase.com For instance, computed Infrared (IR) spectra can be used to help identify unknown compounds by comparing them with experimental data. spectrabase.com
General computational protocols exist for predicting other spectral parameters. For example, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method, often performed after an initial energy minimization with a semi-empirical or Hartree-Fock calculation. uncw.edu Such predictions rely on calculating the properties of the lowest energy conformers and averaging them based on their predicted population distribution. uncw.edu These theoretical tools are invaluable for confirming experimentally determined structures and for predicting the properties of novel derivatives of this compound before their synthesis.
Chemical Reactivity and Mechanistic Elucidation of Naphtho 2,1,8,7 Klmn Xanthene Reactions
Activation of C–F and C–H Bonds in Synthesis
There is no available scientific literature detailing the synthesis of Naphtho[2,1,8,7-klmn]xanthene derivatives through the activation of carbon-fluorine (C–F) or carbon-hydrogen (C–H) bonds. Research on C–H and C–F activation is a prominent area in organic synthesis, but studies specifically employing this compound as a substrate have not been reported. The planarity and electron-rich nature of the aromatic system could theoretically lend itself to such transformations, but experimental validation is absent.
Elucidation of Reaction Pathways and Rate-Determining Steps in Xanthene Formation
Detailed mechanistic studies to elucidate the reaction pathways and identify the rate-determining steps for the formation of the this compound core are not present in the current body of scientific work. While general mechanisms for the synthesis of the xanthene core are known, the specific intramolecular cyclization and aromatization steps leading to this particular highly-fused topology have not been kinetically or computationally investigated.
Intermolecular and Intramolecular Interactions Governing Catalytic Activity
The potential catalytic activity of this compound or its derivatives is an uninvestigated field. There are no studies reporting on the intermolecular and intramolecular interactions, such as π-stacking or hydrogen bonding in substituted analogs, that would be crucial for its function as a catalyst. The rigid, planar structure could make it a candidate for applications in materials science or as a ligand in organometallic chemistry, but this remains speculative without supporting research.
Hammett Analysis and Electronic Effects on Reaction Rates
A Hammett analysis, a well-established method for quantifying the electronic effects of substituents on the reactivity of aromatic compounds, has not been performed for any reaction involving this compound. Such an analysis would require the synthesis of a series of substituted derivatives and kinetic studies of their reaction rates, for which no data currently exists. Understanding these electronic effects is fundamental to predicting and controlling the compound's reactivity.
Functional Derivatives and Analogues of Naphtho 2,1,8,7 Klmn Xanthene
Synthesis and Chemical Modification of Naphtho[2,1,8,7-klmn]xanthene Scaffolds
The core scaffold of this compound serves as a versatile platform for the development of novel functional materials. Researchers have devised various synthetic routes to modify this structure, thereby tuning its physicochemical properties.
A common strategy for the synthesis of functionalized PXX derivatives involves a multi-step process starting from readily available precursors. For instance, alkylated peri-xanthenoxanthene derivatives have been synthesized through an efficient route that allows for the introduction of alkyl chains at different positions on the aromatic backbone. acs.org One reported method involves the deprotection of a substituted naphthol derivative, followed by a microwave-assisted cyclization reaction in the presence of a copper catalyst to yield the desired dioctyl-peri-xanthenoxanthene. acs.org
Further functionalization can be achieved through halogenation reactions. For example, the PXX core can be selectively brominated at specific positions, such as the 3 and 9 positions, using N-bromosuccinimide. nih.gov This brominated intermediate then serves as a versatile precursor for introducing other functional groups via cross-coupling reactions, such as the Suzuki cross-coupling reaction, to attach phenylamine-based moieties. nih.gov
The synthesis of the parent PXX molecule can be achieved through the oxidative copper-catalyzed O-cyclization of 1,1'-Bi-2-naphthol (BINOL). nih.gov This foundational reaction provides the core structure upon which various modifications can be implemented. The ability to introduce different functional groups at specific locations on the this compound scaffold is crucial for tailoring its properties for specific applications.
Table 1: Synthetic Methods for Functionalized this compound Derivatives
| Derivative | Starting Material | Key Reagents/Conditions | Purpose of Functionalization |
| 2,8-dioctyl-peri-xanthenoxanthene | Alkyl-substituted naphthol | conc. HCl, Cu(OAc)₂, microwave | Improve solubility and influence molecular packing |
| 1,7-dioctyl-peri-xanthenoxanthene | 7-bromo-2-naphthol | Similar to 2,8-DOPXX synthesis | Study the effect of substituent position on properties |
| 3,9-dibromo-peri-xanthenoxanthene | peri-xanthenoxanthene | N-bromosuccinimide, o-dichlorobenzene | Create a precursor for further functionalization |
| PXX-diamine ligand | 3,9-dibromo-PXX, boronic ester | Suzuki cross-coupling | Synthesis of covalent organic frameworks |
Rational Design of Xanthene-Inspired Backbones for Specific Applications
The rational design of this compound-inspired backbones is driven by the desire to create materials with tailored electronic, optical, and charge-transport properties. By strategically modifying the core structure, scientists can fine-tune its performance in various applications.
One area of significant interest is the development of organic field-effect transistors (OFETs). The introduction of alkyl chains, such as in 1,7-dioctyl-peri-xanthenoxanthene (1,7-DOPXX), has been shown to be an effective strategy for creating active materials for OFETs with promising charge mobility and high on/off ratios. acs.orgresearchgate.net The position of the alkyl substituents significantly influences the solid-state packing of the molecules, which in turn affects their charge-transport properties. acs.org
Another application lies in the field of photocatalysis. The parent PXX molecule has been identified as a simple and inexpensive dye that can act as an efficient photocatalyst. univie.ac.at Its highly reducing excited state allows it to activate a wide range of substrates, making it useful for various radical reactions in organic synthesis. univie.ac.at The design of more complex dual catalytic systems, where PXX is used in conjunction with other catalysts like secondary amines or nickel complexes, has expanded its utility in C-C, C-N, and C-S bond formation reactions. univie.ac.at
Furthermore, this compound derivatives have been incorporated into more complex architectures such as covalent organic frameworks (COFs). nih.gov By designing PXX-based diamine ligands, researchers have synthesized novel hexagonal COFs. These materials have shown potential as high-performance cathode materials for aqueous Zn-ion hybrid supercapacitors, demonstrating excellent long-term stability and high capacitance retention. nih.gov
The rational design also extends to tuning the photophysical properties through heteroatom doping. By replacing specific carbon atoms in the PXX framework with nitrogen atoms, it is possible to predictably tailor the UV-vis absorption and emission energies. rsc.orgrsc.org This approach allows for the creation of materials with customized optical properties for applications in photonics and electronics.
Table 2: Applications of Rationally Designed this compound Derivatives
| Application | Design Strategy | Key Feature |
| Organic Field-Effect Transistors (OFETs) | Alkylation (e.g., 1,7-DOPXX) | Improved solubility and molecular packing for efficient charge transport |
| Photocatalysis | Unmodified PXX | Highly reducing excited state for radical reactions |
| Supercapacitors | Incorporation into Covalent Organic Frameworks (COFs) | Stable, π-conjugated backbone with reversible redox reactions |
| Custom Optical Materials | Nitrogen doping of the PXX core | Tailored absorption and emission properties |
Structure-Activity/Property Relationships in Modified this compound Derivatives
The relationship between the molecular structure of this compound derivatives and their resulting activities and properties is a critical area of study for optimizing their performance.
The electronic and charge-transport properties of PXX are highly sensitive to chemical modifications. For example, the introduction of a heteroatom like oxygen at reactive sites can stabilize the extended π-system, which is beneficial for charge injection in electronic devices. acs.org Furthermore, the substitution of phenyl groups onto the PXX core can dramatically alter its charge transport characteristics, shifting it from a p-type to an n-type semiconductor. acs.org This highlights the potential for designing materials with specific semiconductor properties through simple structural modifications.
The photophysical properties are also strongly influenced by the molecular structure. A predictive tool has been developed to understand how heteroatom doping affects the absorption and emission spectra of PXX. rsc.orgrsc.org By calculating the electron density difference between the ground and excited states, it is possible to identify which atomic positions, when substituted with a heteroatom like nitrogen, will lead to a desired shift in the optical properties. rsc.org For instance, substituting nitrogen atoms at electron-donating or withdrawing positions can shift the electronic transitions to lower or higher energies, respectively. rsc.org
In the context of anticancer activity, while not specific to this compound, studies on broader xanthene derivatives have shown that the substitution pattern on the xanthene core is crucial for cytotoxicity. umn.edu For example, the presence of specific carboxamide and methoxyphenyl groups on a 9H-xanthene scaffold was found to be important for its cancer cell growth inhibition activity. umn.edu This suggests that similar structure-activity relationship studies on this compound derivatives could lead to the discovery of new bioactive compounds.
The supramolecular organization in the solid state is also dictated by the substitution pattern. Different nitrogen doping patterns in the PXX framework can lead to varied supramolecular structures, such as multi-layered, graphene-like sheets or striped patterned sheets, through a combination of weak hydrogen bonding and π–π stacking interactions. rsc.org This control over the solid-state assembly is crucial for applications in materials science where the bulk properties are dependent on molecular packing.
Applications and Advanced Materials Science of Naphtho 2,1,8,7 Klmn Xanthene
Optoelectronic Devices and Organic Electronics
Detailed research findings on the application of the specific compound Naphtho[2,1,8,7-klmn]xanthene in optoelectronic devices and organic electronics are not extensively reported in the current body of scientific literature. While the broader class of xanthene derivatives has been investigated for such applications, specific data for this compound is not available.
Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters
There is no available research data to suggest the use or performance of this compound as a component in Organic Light-Emitting Diodes (OLEDs) or as a Thermally Activated Delayed Fluorescence (TADF) emitter.
Organic Semiconductors and Charge Transport Materials
The potential of this compound as an organic semiconductor or a charge transport material has not been specifically documented in peer-reviewed publications.
Integration in Perovskite Solar Cells
There are no published studies on the integration of this compound into perovskite solar cells.
Catalysis
The rigid, polycyclic framework of this compound has been identified as a promising platform for the design of novel catalysts, particularly in the realm of "Frustrated Lewis Pairs" (FLPs).
Frustrated Lewis Pairs (FLPs) for Dihydrogen Activation and Carbon Dioxide Hydrogenation
Recent computational studies have explored the use of the this compound scaffold for creating intramolecular phosphane-borane Frustrated Lewis Pairs (FLPs). These FLPs are designed for the activation of dihydrogen (H₂) and the subsequent hydrogenation of carbon dioxide (CO₂).
The core concept of FLPs involves sterically hindered Lewis acid and base pairs that are unable to form a classical adduct. This "frustration" allows them to interact with and activate small molecules like H₂. In the context of this compound, its rigid structure is advantageous.
Research Findings:
Theoretical investigations using Density Functional Theory (DFT) at the B3LYP-D3 level have shown that incorporating the rigid this compound backbone in phosphane-borane FLPs leads to a significant enhancement in their catalytic activity for CO₂ hydrogenation. nih.gov
Key findings from these computational studies include:
Increased P···B distance: The rigid scaffold enforces a greater distance between the phosphorus (Lewis base) and boron (Lewis acid) centers. nih.gov
Reduced Energy Barrier: This structural constraint results in a remarkable decrease in the energy barrier for CO₂ hydrogenation. Compared to a more flexible dimethylxanthene-based FLP, the energy barrier is lowered by up to 19.2 kcal mol⁻¹. nih.gov
Feasible H₂ Activation: The energy differences between the transition states for H₂ activation and CO₂ hydrogenation are significantly reduced, making both processes viable under milder experimental conditions. nih.gov
These computational predictions suggest that this compound-based FLPs are promising candidates for metal-free catalysis of CO₂ hydrogenation, a crucial process for carbon capture and utilization.
Calculated Energy Barriers for CO₂ Hydrogenation
| FLP Scaffold | Relative Energy Barrier (kcal mol⁻¹) | Reference |
|---|---|---|
| Dimethylxanthene-based FLP | Baseline | nih.gov |
| This compound-based FLP | Up to -19.2 | nih.gov |
Heterogeneous Catalysis in Organic Transformations
There is no specific information available in the reviewed scientific literature regarding the application of this compound in heterogeneous catalysis for organic transformations.
Biomedical Research
The broader class of xanthene dyes is well-established in biomedical research for its fluorescent properties. However, specific studies on this compound in this domain are not presently available.
Design of this compound-Based Probes for Bioimaging Research
There is currently no available research detailing the design or application of this compound as a fluorescent probe for bioimaging. The foundational principle of such probes involves the modification of a fluorophore's structure to enable specific interactions with biological targets, leading to a detectable change in fluorescence. While the rigid, planar structure of this compound might suggest inherent fluorescent properties, its potential as a bioimaging tool remains hypothetical without dedicated investigation.
Exploration of Derivatives for Therapeutic Research Applications
The exploration of this compound derivatives for therapeutic applications is another area where specific research is absent. The broader family of xanthenes has been investigated for various therapeutic activities, including anticancer properties. These studies often focus on synthesizing derivatives that can interact with biological targets like DNA or specific enzymes. However, no such derivatives of this compound have been reported in the context of therapeutic research.
Mechanochromic Materials and Stimuli-Responsive Systems
Mechanochromic materials, which change their color or fluorescence in response to mechanical stimuli, are a burgeoning field of materials science. These "smart" materials have potential applications in sensors, data storage, and security inks. While some polycyclic aromatic hydrocarbons exhibit mechanochromic behavior, there is no documented evidence of this compound being investigated for such properties. The development of stimuli-responsive systems based on this compound is, therefore, an area that is entirely unexplored.
Environmental Chemistry and Occurrence of Naphtho 2,1,8,7 Klmn Xanthene
Presence in Combustion By-products and Particulate Matter
Naphtho[2,1,8,7-klmn]xanthene is anticipated to be a component of combustion-derived particulate matter, originating from sources such as industrial emissions, vehicle exhaust, and biomass burning. The incomplete combustion of carbon-based fuels creates a wide array of PAHs and their derivatives, with the specific composition depending on the fuel type and combustion conditions. While direct quantification of this compound in specific emission sources is not widely documented in readily available literature, its structural class suggests its likely presence in soot and other carbonaceous particulate matter. The complex nature of these environmental samples often contains thousands of compounds, making the specific identification of individual isomers like this compound a significant analytical challenge. nih.govvu.nl
Environmental Fate and Transformation Pathways
Once released into the atmosphere, this compound is subject to various transformation processes that determine its environmental persistence and potential impact.
In the atmosphere, PAHs undergo photochemical aging, a process driven by sunlight and reactive atmospheric species. This leads to the transformation of the parent PAH into a variety of other compounds. The specific photochemical stability and reaction pathways of this compound are not extensively studied. However, based on the behavior of other PAHs, it is expected to react with atmospheric oxidants such as hydroxyl radicals (•OH), nitrate radicals (NO3•), and ozone (O3). These reactions can lead to the degradation of the parent compound and the formation of secondary pollutants.
The chemical oxidation of this compound in the atmosphere is a key transformation pathway that leads to the formation of oxygenated polycyclic aromatic hydrocarbons (Oxy-PAHs). These reactions can occur both in the gas phase and on the surface of particulate matter. The addition of oxygen-containing functional groups, such as hydroxyl (-OH), ketone (=O), and carboxylic acid (-COOH), to the aromatic structure of this compound results in the formation of various Oxy-PAH derivatives. The specific structures of the Oxy-PAHs formed from this compound would depend on the oxidant and the reaction conditions. The formation of these more polar and potentially more water-soluble derivatives can significantly alter the environmental transport and toxicological properties of the original compound.
Analytical Methodologies for Environmental Detection and Quantification
The accurate detection and quantification of this compound in environmental samples are complicated by the presence of numerous isomeric and isobaric compounds. Advanced analytical techniques with high resolving power and sensitivity are therefore essential.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of PAHs in environmental samples. For complex mixtures containing numerous isomers, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers superior separation capabilities. nih.govvu.nlmdpi.com By employing two columns with different separation mechanisms, GCxGC can resolve compounds that co-elute in a single-dimension GC system. nih.govvu.nl This is particularly crucial for the accurate identification and quantification of specific PAH isomers like this compound in complex matrices such as urban dust and sediment extracts. nih.govvu.nl The coupling with a time-of-flight mass spectrometer (TOF-MS) provides high-resolution mass data, further aiding in the confident identification of target compounds. nih.gov
Key Parameters in GC-MS Analysis of PAHs
| Parameter | Description | Importance for this compound Analysis |
|---|---|---|
| Column Stationary Phase | The coating inside the GC column that interacts with the analytes to achieve separation. | Selection of appropriate stationary phases is critical for resolving this compound from other isomers. |
| Temperature Program | The rate at which the GC oven temperature is increased during the analysis. | Optimization of the temperature program is necessary to achieve good peak shape and separation of a wide range of PAHs. |
| Ionization Mode | The method used to ionize the molecules in the mass spectrometer (e.g., Electron Ionization - EI). | EI is a standard technique that provides reproducible fragmentation patterns for compound identification. |
| Mass Analyzer | The component of the mass spectrometer that separates ions based on their mass-to-charge ratio (e.g., Quadrupole, Time-of-Flight). | High-resolution mass analyzers like TOF-MS are advantageous for accurate mass measurements and formula determination. nih.gov |
Liquid chromatography-mass spectrometry (LC-MS) provides a complementary approach for the analysis of PAHs and their more polar derivatives, such as Oxy-PAHs. sciex.com For non-polar compounds like this compound, reversed-phase LC with a suitable mobile phase can be employed for separation. sielc.com The choice of ionization source is critical in LC-MS for achieving good sensitivity. Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are often more suitable for the analysis of less polar PAHs compared to electrospray ionization (ESI). sciex.com Tandem mass spectrometry (MS/MS) can be used to enhance selectivity and sensitivity, particularly for targeted analysis in complex samples. nih.govnih.gov
Considerations for LC-MS Analysis of this compound
| Parameter | Description | Relevance to this compound |
|---|---|---|
| LC Column | The type of stationary phase used for chromatographic separation. | Specialized PAH columns are often used to achieve separation of isomeric compounds. |
| Mobile Phase | The solvent system used to elute the analytes from the LC column. | A gradient of organic solvent (e.g., acetonitrile, methanol) and water is typically used. sielc.com |
| Ionization Source | The interface between the LC and the MS that generates ions from the analytes. | APCI or APPI are generally preferred for non-polar PAHs. sciex.com |
| MS/MS Transitions | Specific precursor-to-product ion transitions monitored for targeted quantification. | This enhances selectivity and reduces background interference, which is crucial for trace-level analysis in environmental samples. nih.govnih.gov |
Environmental Remediation Strategies Involving this compound
This compound is a polycyclic aromatic hydrocarbon (PAH), a class of persistent organic pollutants known for their recalcitrance in the environment. Due to their low solubility and high affinity for soil and sediment, high-molecular-weight PAHs, such as this compound, pose significant challenges for environmental remediation. frontiersin.org Various strategies, broadly categorized into biological, chemical, and physical methods, have been developed and investigated for the cleanup of PAH-contaminated sites. nih.gov While specific studies on the remediation of this compound are limited, the approaches used for other high-molecular-weight PAHs are applicable.
A range of remediation techniques have been successfully employed for PAHs, including bioremediation, chemical oxidation, and photodegradation, each with varying degrees of success depending on the specific contaminant and environmental conditions. rsc.org
Bioremediation Approaches
Bioremediation harnesses the metabolic capabilities of microorganisms and plants to degrade or transform hazardous organic compounds into less toxic substances. frontiersin.org This approach is considered cost-effective and environmentally friendly. rsc.org
Microbial degradation is a key process in the natural attenuation of PAHs. A variety of bacteria and fungi have been identified with the ability to break down these complex molecules. openbiotechnologyjournal.com Bacteria such as Pseudomonas aeruginosa, Mycobacterium spp., and Rhodococcus spp. are well-known for their PAH-degrading capabilities. frontiersin.org Fungi, particularly white-rot fungi, utilize powerful extracellular enzymes, such as lignin peroxidases and manganese peroxidases, to oxidize high-molecular-weight PAHs that are otherwise resistant to microbial attack. sphinxsai.com
Phytoremediation, the use of plants to clean up contaminated environments, is another promising bioremediation strategy. nih.gov Plants can help remove PAHs from the soil through several mechanisms, including uptake and accumulation (phytoextraction), transformation into less toxic compounds (phytodegradation), and stimulation of microbial activity in the root zone (rhizoremediation). nih.govtorrentlab.com
Table 1: Examples of Microorganisms Involved in the Bioremediation of High-Molecular-Weight PAHs
| Microorganism Type | Examples | Role in PAH Degradation |
|---|---|---|
| Bacteria | Pseudomonas aeruginosa, Mycobacterium spp., Rhodococcus spp. | Utilize PAHs as a source of carbon and energy, breaking them down into simpler, less toxic compounds. frontiersin.org |
| Fungi | Phanerochaete chrysosporium, Pleurotus ostreatus | Secrete powerful extracellular enzymes that can oxidize complex PAHs. sphinxsai.com |
| Algae | Selenastrum capricornutum, Chlorella vulgaris | Can bioaccumulate and, in some cases, biodegrade PAHs. |
Chemical Oxidation Methods
Chemical oxidation processes involve the use of strong oxidizing agents to chemically convert PAHs into less hazardous compounds. These methods are often faster than bioremediation but can be more costly and may produce unwanted byproducts. researchgate.net
Advanced oxidation processes (AOPs) are a prominent group of chemical remediation techniques that generate highly reactive hydroxyl radicals (•OH) to oxidize organic pollutants. wikipedia.org Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and Fenton's reagent (a mixture of H₂O₂ and ferrous iron). wikipedia.orgmdpi.com These methods have demonstrated high efficiency in degrading a wide range of PAHs in water and soil. mdpi.comresearchgate.net For instance, the Fenton process has been shown to achieve up to 63% removal of certain PAHs from sludge. researchgate.net
Other chemical oxidants, such as permanganate and hypochlorous acid, have also been effectively used for the remediation of PAH-contaminated soils. nih.gov Hypochlorous acid, for example, achieved a 93.33% degradation efficiency for PAHs in a contaminated industrial soil. nih.gov
Table 2: Efficiency of Different Chemical Oxidation Methods for PAH Removal
| Oxidation Method | Oxidizing Agent(s) | Typical Removal Efficiency | Reference |
|---|---|---|---|
| Fenton Process | H₂O₂ + Fe²⁺ | ~63% in sludge | researchgate.net |
| Ozonation | O₃ | Varies; can be >90% | torrentlab.com |
| Hypochlorous Acid | HOCl | Up to 93.33% in soil | nih.gov |
| Permanganate/Bisulfite | Mn(VII)/HSO₃⁻ | Effective for priority PAHs | ascelibrary.orgascelibrary.org |
Photodegradation
Photodegradation, or photolysis, is a process where light energy, particularly in the ultraviolet (UV) spectrum, breaks down chemical compounds. atlantis-press.com PAHs can absorb solar radiation, leading to their direct photodegradation. acs.org This process can be a significant pathway for the removal of PAHs from surface waters and the upper layers of soil. atlantis-press.comresearchgate.net
The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of other substances in the environment that can act as photosensitizers. atlantis-press.com For example, the presence of humic acids can sometimes enhance the photodegradation of PAHs. nih.gov
Photocatalysis, a related process, involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), to accelerate photodegradation under UV light. nih.gov This technique has been shown to significantly reduce the half-lives of various PAHs in soil. For example, the half-life of benzo[a]pyrene was reduced from 363.22 hours to 103.26 hours in the presence of 0.5% TiO₂. nih.gov
Table 3: Half-lives of Selected PAHs with and without TiO₂ Photocatalysis
| Polycyclic Aromatic Hydrocarbon | Half-life without TiO₂ (hours) | Half-life with 0.5% TiO₂ (hours) | Reference |
|---|---|---|---|
| Phenanthrene | 533.15 | 130.77 | nih.gov |
| Pyrene | 630.09 | 192.53 | nih.gov |
| Benzo[a]pyrene | 363.22 | 103.26 | nih.gov |
Physical Remediation Techniques
Physical remediation methods aim to either remove the contaminant from the soil or water or to immobilize it to prevent further spread. These techniques are often used in conjunction with other remediation strategies.
Solvent extraction, or soil washing, uses a solvent to dissolve and remove PAHs from contaminated soil. researchgate.net Solvents such as ethanol and hexane have been shown to be effective in extracting PAHs. researchgate.net The efficiency of this method is dependent on the type of solvent, temperature, and contact time. researchgate.net
Thermal desorption is another physical method that involves heating the contaminated soil to volatilize the PAHs, which are then collected and treated. nih.gov High-temperature incineration can also be used to completely destroy the contaminants. torrentlab.com
Table 4: Overview of Physical Remediation Techniques for PAHs
| Technique | Description | Advantages | Disadvantages |
|---|---|---|---|
| Solvent Extraction | Uses solvents to wash contaminants from soil. researchgate.net | Can be effective for a range of PAHs. | May require treatment of the solvent after extraction. |
| Thermal Desorption | Heats soil to vaporize contaminants for collection. nih.gov | Effective for volatile and semi-volatile compounds. | Can be energy-intensive. |
| Incineration | High-temperature combustion to destroy contaminants. torrentlab.com | High destruction efficiency. | Potential for air pollution; high cost. |
Emerging Research Frontiers and Outlook
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
Currently, specific research on the development of novel, atom-economical, and sustainable synthetic routes for Naphtho[2,1,8,7-klmn]xanthene is not available in the reviewed literature. General methodologies for the synthesis of xanthene derivatives often involve condensation reactions. researchgate.netumn.edu Future research could focus on applying and optimizing such methods for the specific synthesis of this compound, with a focus on green chemistry principles.
Advanced Computational Modeling for Predictive Design and Material Property Optimization
There is no evidence of advanced computational modeling studies specifically targeting this compound. Such studies would be invaluable for predicting its electronic, optical, and mechanical properties, thereby guiding its potential applications in materials science. Computational chemistry could provide insights into its molecular orbitals, spectroscopic characteristics, and potential for self-assembly.
Exploration of Supramolecular Assemblies and Host-Guest Chemistry with this compound
The field of supramolecular chemistry, particularly host-guest interactions, relies on the specific molecular recognition between a host and a guest molecule. nih.gov There are currently no published studies exploring the role of this compound as either a host or a guest in such assemblies. Its planar, aromatic structure could potentially lend itself to π-π stacking interactions, a key driving force in the formation of supramolecular structures.
Integration into Hybrid Organic-Inorganic Materials for Advanced Functionalities
The integration of organic molecules into inorganic frameworks can lead to hybrid materials with synergistic properties. However, research on the incorporation of this compound into such hybrid materials has not been reported. Future work could explore its use as an organic linker in metal-organic frameworks (MOFs) or as a component in organic-inorganic perovskites, potentially leading to materials with novel electronic or photophysical properties.
Future Directions in Catalysis and Energy Conversion Technologies
The potential applications of this compound in catalysis and energy conversion remain unexplored. Its extended π-system suggests that it could be investigated as a photosensitizer in photoredox catalysis or as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). However, without experimental or theoretical data, these remain hypothetical applications that await future research.
Q & A
Basic: What are the optimal synthetic methodologies for Naphtho[2,1,8,7-klmn]xanthene?
Answer:
The alumina-promoted oxodefluorination method is a robust approach for synthesizing the fused core structure of this compound. This metal-free, solvent-free reaction involves replacing two C(aryl)–F bonds with oxygen atoms using activated γ-Al₂O₃ as both the reagent and oxygen source. The process yields 75% of the desired product under mild conditions (room temperature to 110°C). Key steps include:
- Precursor preparation via one-step fluorination.
- Activation of alumina by dehydration (heating to 400°C).
- Simple extraction for high-purity isolation, avoiding chromatography .
Basic: How can the optical properties of this compound derivatives be characterized?
Answer:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are critical for predicting linear and nonlinear optical properties. Focus on:
- HOMO-LUMO transitions : Assign absorption bands (λVt) to S₀ → S₁ transitions, with orbital contributions (~90% for open forms, ~60% for closed forms).
- Oscillator strength : Validate computational models against experimental data (range: 0.01–1.74).
- Red-shifted absorption : Compare open vs. closed forms using solvent-dependent UV-Vis spectroscopy .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Use protective gear: gloves, masks, and goggles to avoid skin/eye contact.
- Conduct reactions in fume hoods to prevent inhalation.
- Segregate waste and dispose via certified hazardous waste services to mitigate environmental contamination .
Advanced: How can computational modeling resolve discrepancies in experimental absorption spectra?
Answer:
- Parameter optimization : Adjust exchange-correlation functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) to match λVt with experimental values.
- Solvent effects : Incorporate Polarizable Continuum Models (PCM) to account for solvent polarity.
- Vibronic coupling : Use Franck-Condon analysis to explain shoulder peaks or broadening .
Advanced: What analytical techniques detect this compound in environmental samples?
Answer:
- GC-MS : Ideal for volatile derivatives after derivatization.
- LC-HRMS : Resolves non-volatile forms with high mass accuracy (e.g., Q-TOF).
- Fractionation : Combine with AhR bioassays to identify toxic fractions, as demonstrated in polluted sediment studies .
Advanced: How do intermolecular interactions affect emission properties in this compound derivatives?
Answer:
- Aggregation-induced quenching : Monitor fluorescence in varying solvent polarities.
- Intermolecular nucleophilic addition : Characterize via NMR and X-ray crystallography to identify non-radiative pathways.
- Steric hindrance : Introduce substituents (e.g., methyl groups) to isolate fluorophores and enhance quantum yields .
Advanced: What strategies address synthetic challenges in achieving regioselectivity?
Answer:
- Electrophilic recyclization : Use Vilsmeier-Haack reagent (DMF-POCl₃) to direct cyclization at 110°C.
- Substituent effects : Electron-donating groups (e.g., –OCH₃) favor spirocyclization, while electron-withdrawing groups (e.g., –NO₂) stabilize open forms.
- Alumina vs. acid catalysis : Compare yields and byproducts to optimize conditions .
Advanced: Can this compound derivatives enhance organic solar cell efficiency?
Answer:
- Design principles : Incorporate ladder-type π-conjugation to improve charge transport.
- Device testing : Fabricate bulk heterojunction cells with non-fullerene acceptors (e.g., ITIC).
- Characterization : Measure power conversion efficiency (PCE) and ionization potential via cyclic voltammetry. Preliminary studies show promise for halogen-free donors achieving >19% PCE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
